molecular formula C11H12N6O5S B601283 Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol CAS No. 478494-71-2

Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol

Cat. No. B601283
M. Wt: 340.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been a subject of considerable interest due to their broad types of biological activity . Extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A new series of 2-[[1(2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro antimicrobial activity against bacteria and fungal species .


Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .


Chemical Reactions Analysis

1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens . A number of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been evaluated for antifungal activity against several clinical isolates of Candida albicans .

Scientific Research Applications

Molecular Aggregation and Interaction Studies

  • Molecular Aggregation in Organic Solvents : A study by (Matwijczuk et al., 2016) investigated the aggregation behavior of a compound similar in structure to Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol. They found that the compound exhibited different fluorescence emission spectra in various solvents, indicating a significant interaction between molecular aggregation processes and solvent properties.

Synthesis and Characterization

  • Synthesis and Dyeing Performance : Research by (Malik et al., 2018) focused on synthesizing derivatives of thiadiazole for dyeing applications. They explored the chemical synthesis and characterization of these derivatives, which could have implications for the broader applicability of similar thiadiazole compounds.

Biological Activity Studies

  • Antiproliferative and Antimicrobial Properties : A paper by (Gür et al., 2020) examined the biological activities of Schiff bases derived from thiadiazole compounds. They reported significant DNA protective ability and strong antimicrobial activity against certain strains, highlighting the potential biomedical applications of these compounds.
  • Antiviral Activity of Sulfonamides : A study by (Chen et al., 2010) on thiadiazole derivatives revealed anti-tobacco mosaic virus activity, suggesting potential antiviral applications.

Photophysical Properties

  • Molecular Organization in Lipid Systems : Research by (Kluczyk et al., 2016) investigated the effects of thiadiazole compounds on the molecular organization in lipid bilayers. Their findings contribute to understanding how such compounds interact with biological membranes, which is relevant for drug delivery systems.

Toxicological Studies

  • Embryo and Developmental Toxicity : A study by (Chen et al., 2017) explored the toxicity of impurities in cefazolin sodium, including thiadiazole derivatives, in zebrafish embryos. This research is crucial for understanding the safety profiles of related compounds in biological systems.

Antimicrobial Studies

  • Antimicrobial Study of Derivatives : An investigation by (Ameen & Qasir, 2017) synthesized new derivatives of 1,3,4-thiadiazole and evaluated their antimicrobial potential, demonstrating the significance of these compounds in developing new antimicrobial agents.

properties

IUPAC Name

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6O5S/c18-2-5-3-23-10-7(9(20)17(10)8(5)11(21)22)13-6(19)1-16-4-12-14-15-16/h4,7,10,18H,1-3H2,(H,13,19)(H,21,22)/t7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQTUWKIILQPEL-GMSGAONNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefazolin 3-Hydroxymethyl Impurity

CAS RN

478494-71-2
Record name Cefazolin 3-hydroxymethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478494712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFAZOLIN 3-HYDROXYMETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WK7TY2EQP9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Reactant of Route 2
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Reactant of Route 4
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Reactant of Route 5
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol
Reactant of Route 6
Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.